Bispiribac-sodium

Descripción general

Descripción

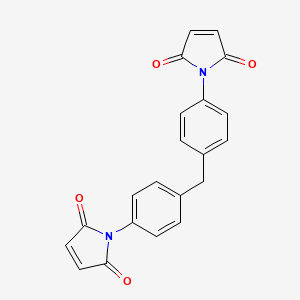

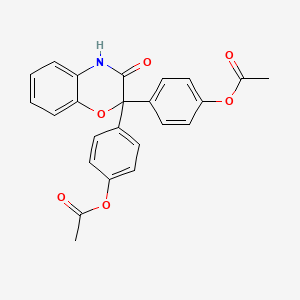

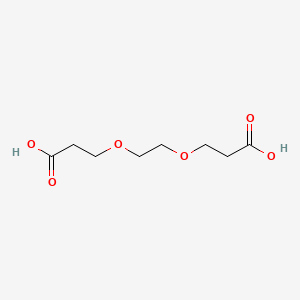

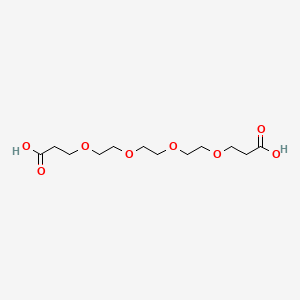

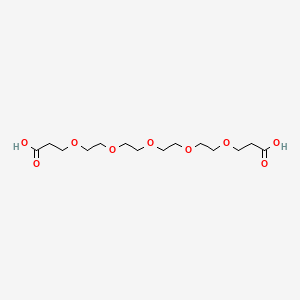

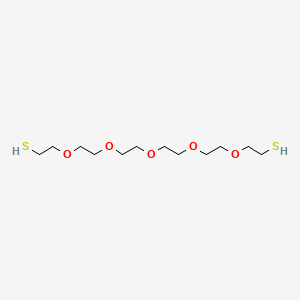

Bispyribac-sodium is a post-emergence herbicide widely used in agriculture to control grasses, sedges, and broadleaf weeds in rice crops and other aquatic environments . It is known for its high solubility in water and low volatility, making it effective in various conditions . The compound is a member of the benzoic acids class, specifically substituted by (4,6-dimethoxypyrimidin-2-yl)oxy groups at positions 2 and 6 .

Aplicaciones Científicas De Investigación

Bispyribac-sodium is extensively studied for its applications in:

Agriculture: Primarily used as a herbicide to control weeds in rice fields.

Environmental Science: Studies focus on its impact on non-target species and its behavior in aquatic environments.

Mecanismo De Acción

Bispyribac-sodium functions by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts the growth and development of weeds, leading to their eventual death. The molecular targets include the ALS enzyme, and the pathways involved are primarily related to amino acid biosynthesis .

Safety and Hazards

Bispyribac-sodium can cause harm if swallowed or absorbed through skin or eyes . It is advised to wear proper personal protective equipment and follow label instructions while handling . There is currently no evidence of bispyribac-sodium exposure causing birth defects, reproductive toxicity, or genetic mutations in mammals .

Análisis Bioquímico

Biochemical Properties

Bispyribac-sodium is a systemic herbicide, meaning it moves throughout the plant tissue . It inhibits the enzyme acetolactate synthase (ALS), which is necessary for growth . This herbicide also inhibits the synthesis of branch chain amino acids such as valine, leucine, and isoleucine .

Cellular Effects

Bispyribac-sodium disrupts cell division by inhibiting the enzyme acetolactate synthase (ALS), which is necessary for the growth of plants . The herbicide’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this inhibition.

Molecular Mechanism

The molecular mechanism of action of Bispyribac-sodium is through the inhibition of the enzyme acetolactate synthase (ALS) . This inhibition disrupts the synthesis of certain amino acids, thereby affecting the growth of the plant .

Temporal Effects in Laboratory Settings

Bispyribac-sodium is broken down by microbes and has a half-life of 62 days in aerobic environments and 88 to 109 days in anaerobic environments . It is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely .

Dosage Effects in Animal Models

Metabolic Pathways

Bispyribac-sodium inhibits the enzyme acetolactate synthase (ALS), which is the first enzyme in the biosynthetic pathway for the amino acids valine, leucine, and isoleucine .

Transport and Distribution

Bispyribac-sodium is highly soluble in water , indicating that it can be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.

Subcellular Localization

The specific subcellular localization of Bispyribac-sodium is not mentioned in the available literature. As a systemic herbicide, it is known to move throughout the plant tissue .

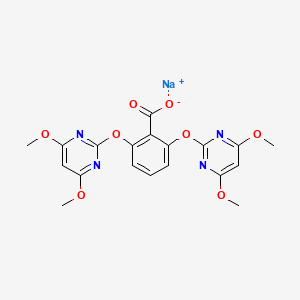

Métodos De Preparación

The synthesis of bispyribac-sodium involves condensing 2,6-dihydroxy benzoic acid with 2-(alkyl sulfonyl)-4,6-dialkoxy pyrimidine in the presence of a base and a solvent . The reaction typically occurs at temperatures ranging between 20 and 80°C . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Bispyribac-sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are less documented.

Reduction: Reduction reactions are less common for this compound.

Substitution: The compound can undergo substitution reactions, particularly involving its pyrimidine rings.

Common reagents used in these reactions include bases and solvents that facilitate the condensation process . The major products formed from these reactions are typically derivatives of the original compound, maintaining the core structure of bispyribac-sodium.

Comparación Con Compuestos Similares

Bispyribac-sodium is unique among herbicides due to its specific inhibition of ALS and its effectiveness in aquatic environments . Similar compounds include:

- Metsulfuron-methyl

- Chlorimuron-ethyl

- Bensulfuron-methyl

These compounds also target ALS but differ in their chemical structures and specific applications.

Propiedades

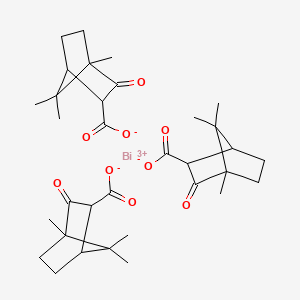

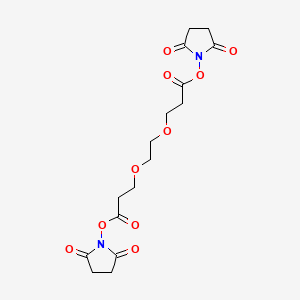

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bispyribac-sodium involves the reaction of 4,6-dimethoxypyrimidin-2-amine with 4,6-dichloropyrimidine-2-carboxylic acid in the presence of sodium hydroxide and sodium hydride. The resulting intermediate is then reacted with 4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid in the presence of sodium hydroxide and sodium hydride to yield Bispyribac-sodium.", "Starting Materials": ["4,6-dimethoxypyrimidin-2-amine", "4,6-dichloropyrimidine-2-carboxylic acid", "sodium hydroxide", "sodium hydride", "4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid"], "Reaction": ["Step 1: React 4,6-dimethoxypyrimidin-2-amine with 4,6-dichloropyrimidine-2-carboxylic acid in the presence of sodium hydroxide and sodium hydride to yield an intermediate", "Step 2: React the intermediate from Step 1 with 4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid in the presence of sodium hydroxide and sodium hydride to yield Bispyribac-sodium"] } | |

Número CAS |

125401-92-5 |

Fórmula molecular |

C19H18N4NaO8 |

Peso molecular |

453.4 g/mol |

Nombre IUPAC |

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |

InChI |

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25); |

Clave InChI |

OLXPCSUEHPHOLS-UHFFFAOYSA-N |

SMILES isomérico |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

SMILES canónico |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

125401-92-5 |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid bispyribac bispyribac-sodium KIH-2023 Nominee |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.